molecular formula C13H19N3O2S B13979121 (S)-3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13979121
M. Wt: 281.38 g/mol
InChI Key: HQRSFLCZMNXEJZ-JTQLQIEISA-N
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Description

(S)-3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrrolidine ring, a pyrazine moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyrazine moiety through a nucleophilic substitution reaction. The final step involves esterification to introduce the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyrazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.

Scientific Research Applications

(S)-3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyrazine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atom may also play a role in binding to metal ions or other cofactors, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(Pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • (S)-3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • (S)-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Uniqueness

(S)-3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the pyrazine moiety, which can engage in specific interactions not possible with other heterocycles like pyridine or thiazole. This uniqueness makes it a valuable compound for designing molecules with targeted biological activities.

Properties

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38 g/mol

IUPAC Name

tert-butyl (3S)-3-pyrazin-2-ylsulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-7-4-10(9-16)19-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3/t10-/m0/s1

InChI Key

HQRSFLCZMNXEJZ-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=NC=CN=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=CN=C2

Origin of Product

United States

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